molecular formula C6H9NO B2355275 2-Azabicyclo[3.1.1]heptan-3-one CAS No. 2567503-60-8

2-Azabicyclo[3.1.1]heptan-3-one

Cat. No.: B2355275
CAS No.: 2567503-60-8
M. Wt: 111.144
InChI Key: QOGQFBSFEMANBC-UHFFFAOYSA-N
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Description

2-Azabicyclo[311]heptan-3-one is a bicyclic compound with a seven-membered ring structure that includes a nitrogen atom

Mechanism of Action

Target of Action

The primary targets of 2-Azabicyclo[31It’s known that this compound is used as a key synthetic intermediate in several total syntheses .

Mode of Action

The mode of action of 2-Azabicyclo[3.1.1]heptan-3-one involves its use as a synthetic intermediate. It’s synthesized via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .

Biochemical Pathways

The biochemical pathways affected by 2-Azabicyclo[31The products of its synthesis could be further functionalized to build up a library of bridged aza-bicyclic structures .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 2-Azabicyclo[31It’s known that the core of this compound was incorporated into the structure of the antihistamine drug rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .

Result of Action

The molecular and cellular effects of 2-Azabicyclo[31It’s known that this compound has significant potential in the field of drug discovery .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-Azabicyclo[31It’s known that the reaction for its synthesis proceeds efficiently with a broad array of substrates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[3.1.1]heptan-3-one can be achieved through various methods. One common approach involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability . Another method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which proceeds efficiently with a broad array of substrates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the reduction of spirocyclic oxetanyl nitriles suggests potential for industrial application .

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[3.1.1]heptan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of nitriles can lead to the formation of amines .

Comparison with Similar Compounds

2-Azabicyclo[3.1.1]heptan-3-one can be compared with other similar compounds such as bicyclo[3.1.1]heptanes and aza-bicyclo[3.1.1]heptanes. These compounds share similar structural features but differ in their chemical properties and applications . For example, bicyclo[3.1.1]heptanes are used as bioisosteres for meta-substituted arenes, improving metabolic stability and lipophilicity compared to the parent arene-containing drugs .

List of Similar Compounds

Properties

IUPAC Name

2-azabicyclo[3.1.1]heptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c8-6-3-4-1-5(2-4)7-6/h4-5H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGQFBSFEMANBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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